Bromomethyl phenyl sulfone

Description

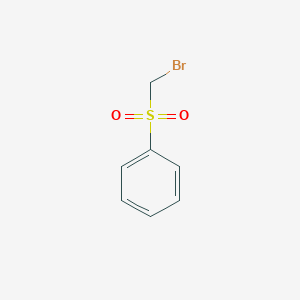

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bromomethylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIMEKUYIQHJQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298360 | |

| Record name | Bromomethyl phenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19169-90-5 | |

| Record name | 19169-90-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromomethyl phenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromomethyl phenyl sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bromomethyl phenyl sulfone CAS number 19169-90-5

An In-Depth Technical Guide to Bromomethyl Phenyl Sulfone (CAS 19169-90-5) for Advanced Synthesis

Authored by a Senior Application Scientist

This document provides an in-depth technical examination of this compound (CAS No. 19169-90-5), a versatile and highly reactive reagent pivotal to modern organic synthesis and pharmaceutical development. As a bifunctional molecule, featuring both a reactive bromomethyl group and an electron-withdrawing phenyl sulfone moiety, it serves as a cornerstone building block for the introduction of the phenylsulfonylmethyl group into diverse molecular architectures. This guide moves beyond simple procedural outlines to explore the underlying chemical principles, mechanistic pathways, and strategic applications that empower researchers to leverage this reagent's full potential.

Core Physicochemical & Spectroscopic Profile

A foundational understanding of a reagent's physical and chemical properties is critical for its effective use in experimental design. This compound is a white, crystalline solid at room temperature, and its key properties are summarized below.[1][2][3]

| Property | Value | Source |

| CAS Number | 19169-90-5 | |

| Molecular Formula | C₇H₇BrO₂S | [4] |

| Molecular Weight | 235.10 g/mol | [4] |

| Appearance | White powder/crystals | [1][2] |

| Melting Point | 51-53 °C (lit.) | [2][3] |

| Boiling Point | 351.3 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.628 g/cm³ (Predicted) | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1][3] |

| SMILES | BrCS(=O)(=O)c1ccccc1 | [3] |

| InChI Key | SKIMEKUYIQHJQV-UHFFFAOYSA-N | [3] |

Stability & Storage: The compound is chemically stable under standard ambient conditions and recommended storage.[1] It is classified under Storage Class 11 (Combustible Solids) and should be stored in a cool, dry, well-ventilated area away from incompatible substances.[3]

Expected Spectroscopic Signature: While experimental spectra should always be acquired for lot validation, the expected NMR data, based on its structure, is as follows. The methylene protons are significantly deshielded due to the adjacent electron-withdrawing bromine atom and sulfonyl group. The aromatic protons will exhibit a characteristic pattern for a monosubstituted benzene ring.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| ¹H NMR | ~4.5 - 5.0 | Singlet (s) | -CH₂- protons |

| ~7.5 - 8.0 | Multiplet (m) | Aromatic protons | |

| ¹³C NMR | ~40 - 50 | -CH₂- carbon | |

| ~127 - 135 | Aromatic carbons | Multiple signals expected | |

| ~138 - 142 | Aromatic C-S carbon |

Synthesis and Purification Workflow

The preparation of this compound is achievable through several established synthetic routes. A common and reliable method involves the direct bromination of methyl phenyl sulfone. The rationale for this approach is the activation of the methyl protons by the strongly electron-withdrawing sulfonyl group, making them susceptible to radical bromination.

Representative Synthetic Protocol: Radical Bromination

This protocol is a representative example and should be optimized based on available laboratory equipment and safety protocols.

Step 1: Reaction Setup

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, dissolve methyl phenyl sulfone in a suitable inert solvent like carbon tetrachloride (CCl₄) or chlorobenzene. The choice of a non-polar, inert solvent is crucial to prevent side reactions and facilitate the radical chain mechanism.

-

Ensure the setup is in a well-ventilated fume hood due to the use of bromine.

Step 2: Initiation

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to the solution. The initiator's role is to generate initial bromine radicals upon heating or UV irradiation, starting the chain reaction.

-

Heat the mixture to reflux to thermally decompose the initiator and begin the reaction.

Step 3: Bromination

-

Slowly add a solution of elemental bromine (Br₂) in the same solvent from the addition funnel. The addition must be dropwise to control the exothermic reaction and maintain a low concentration of Br₂ in the reaction mixture, which minimizes the formation of the dibrominated byproduct.

-

Irradiate the flask with a UV lamp or a high-wattage incandescent bulb to facilitate the homolytic cleavage of Br₂ and propagate the radical chain reaction.

-

Monitor the reaction progress using TLC or GC analysis until the starting material is consumed.

Step 4: Workup and Purification

-

Cool the reaction mixture to room temperature.

-

Quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red-brown color disappears.

-

Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization, typically from a solvent system like ethanol or a hexane/ethyl acetate mixture, to yield pure this compound as a white solid.[5]

Caption: Synthesis workflow for this compound.

Core Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from its dual reactivity profile: the electrophilic carbon of the bromomethyl group and the stabilizing, electron-withdrawing nature of the phenyl sulfone group.[6]

A. Nucleophilic Substitution

The compound is an excellent substrate for Sₙ2 reactions. The carbon-bromine bond is polarized and susceptible to attack by a wide range of nucleophiles. The adjacent sulfonyl group, while electron-withdrawing, does not sterically hinder the backside attack characteristic of the Sₙ2 mechanism.

-

Key Insight: This reactivity allows for the straightforward introduction of the PhSO₂CH₂- moiety. For instance, reaction with potassium thiophenoxide yields phenylthiomethyl phenyl sulfone.[7][8] This pathway is fundamental for building more complex sulfur-containing molecules.

Caption: Mechanism of nucleophilic substitution on BMPS.

B. Visible-Light-Promoted Radical Reactions

In a significant advancement, this compound has been employed as a precursor to the phenylsulfonylmethyl radical (PhSO₂CH₂•) under visible-light photoredox catalysis.[9]

-

Mechanism: The reaction is typically initiated by an excited-state photocatalyst (e.g., Ir(ppy)₃) that engages in a single-electron transfer (SET) with the sulfone. The resulting radical anion readily fragments, cleaving the C-Br bond to release a bromide anion and the desired phenylsulfonylmethyl radical. This radical can then add to electron-rich systems like heteroarenes.

-

Field Application: This method provides a mild and efficient route to (phenylsulfonyl)methylated compounds.[9] A key advantage is its application in indirect methylation strategies. The resulting (phenylsulfonyl)methylated heteroarene can be isolated more easily than its directly methylated counterpart, and the sulfonyl group can be subsequently removed under reductive conditions to yield the final methylated product. This two-step process elegantly solves common purification challenges in direct methylation reactions.[9]

Caption: Photocatalyzed generation of the phenylsulfonylmethyl radical.

C. Base-Induced Disproportionation

In the presence of a strong base like potassium hydroxide (KOH) in a polar aprotic solvent such as DMSO, this compound undergoes a disproportionation reaction.[10]

-

Reaction: It yields both a reduced product, methyl phenyl sulfone, and an oxidized/brominated product, dithis compound.[7][8]

-

Mechanistic Consideration: This transformation is believed to proceed via an initial deprotonation to form a carbanion, which can then act as a nucleophile in a complex series of steps, including halogenophilic attack. Researchers should be aware of this potential side reaction when using strong bases with this substrate.

Applications in Drug Discovery & Development

The phenyl sulfone moiety is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[11] It is valued for its chemical stability, ability to act as a hydrogen bond acceptor, and its capacity to improve the pharmacokinetic profile of a molecule. This compound is a key building block for introducing this valuable functional group.[12]

-

Scaffold Construction: As a versatile electrophile, it enables the covalent linkage of the phenylsulfonylmethyl group to nucleophilic sites (e.g., amines, thiols) in a parent molecule, allowing for rapid library synthesis and structure-activity relationship (SAR) studies.[6]

-

Bioisosteric Replacement: The related difluoromethyl phenyl sulfone chemistry highlights how the sulfone group can be used to introduce fluorinated motifs that serve as bioisosteres for other functional groups, improving metabolic stability and bioavailability.[13][14] While not identical, the synthetic principles established with this compound are foundational to these more advanced reagents.

-

Targeted Covalent Inhibitors: The vinyl sulfone motif, which can be synthesized from sulfone precursors, is a well-known Michael acceptor used in the design of targeted covalent inhibitors for enzymes, particularly those with cysteine residues in their active sites.[15][16]

Caption: Role of BMPS as a building block in drug development.

Safety, Handling, and Disposal

Adherence to strict safety protocols is mandatory when handling this compound. It is an irritant and requires careful management to avoid exposure.

| Hazard Information | Details | Source |

| Pictograms | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [3] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| Target Organs | Respiratory system | [3] |

Personal Protective Equipment (PPE):

-

Respiratory: Use a NIOSH-approved N95 dust mask or higher-level protection for nuisance exposures.[1]

-

Hand: Wear impervious chemical-resistant gloves (e.g., nitrile rubber) that satisfy EN 374 standards.[1]

-

Eye: Use chemical safety goggles or a face shield.

-

Skin: Wear a lab coat or impervious clothing to prevent skin contact.[1]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[1]

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound 98 19169-90-5 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Buy this compound | 19169-90-5 [smolecule.com]

- 7. This compound | 19169-90-5 [amp.chemicalbook.com]

- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmaceutical Building Blocks - Prasol Chemicals Limited [prasolchem.com]

- 13. sioc.cas.cn [sioc.cas.cn]

- 14. researchgate.net [researchgate.net]

- 15. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The vinyl sulfone motif as a structural unit for novel drug design and discovery [pubmed.ncbi.nlm.nih.gov]

Bromomethyl phenyl sulfone molecular weight and formula

An In-depth Technical Guide to Bromomethyl Phenyl Sulfone for Advanced Research

Abstract

This compound (C₆H₅SO₂CH₂Br) is a crystalline organic compound that serves as a valuable reagent in synthetic organic chemistry. Characterized by a phenylsulfonyl group and a reactive bromomethyl moiety, it functions as a versatile building block for introducing the phenylsulfonylmethyl group into a wide array of molecular architectures. This guide provides a comprehensive overview of its chemical properties, a discussion of synthetic strategies, its core reactivity, and its applications, particularly in the context of medicinal chemistry and drug development. The information is tailored for researchers, scientists, and professionals in the field, emphasizing the practical utility and theoretical underpinnings of its chemistry.

Physicochemical and Structural Properties

This compound is a stable, solid compound under standard conditions. Its core structure consists of a benzene ring attached to a sulfonyl group, which in turn is bonded to a brominated methyl group. The powerful electron-withdrawing nature of the phenylsulfonyl group significantly influences the reactivity of the adjacent bromomethyl carbon, making it highly susceptible to nucleophilic attack.

Key quantitative data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrO₂S | [1][2] |

| Molecular Weight | 235.10 g/mol | [1][2] |

| CAS Number | 19169-90-5 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 51-53 °C | [1] |

| SMILES String | BrCS(=O)(=O)c1ccccc1 | [1] |

| InChI Key | SKIMEKUYIQHJQV-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing

The synthesis of this compound is not as commonly documented as its chloro- or fluoro-analogs. However, a logical and effective synthetic strategy involves the selective bromination of a suitable precursor, typically phenyl methyl sulfone. This approach leverages readily available starting materials and established chemical transformations.

Synthetic Rationale and Workflow

The most direct pathway involves a two-step process starting from thioanisole (methyl phenyl sulfide):

-

Oxidation: The sulfide group of thioanisole is oxidized to a sulfone. This transformation is critical as it installs the key sulfonyl functional group and activates the adjacent methyl protons for subsequent halogenation. Strong oxidizing agents like hydrogen peroxide, Oxone®, or meta-chloroperoxybenzoic acid (m-CPBA) are effective for this step.

-

Radical Bromination: The resulting phenyl methyl sulfone is then subjected to free-radical bromination. This reaction selectively targets the methyl group activated by the potent electron-withdrawing sulfonyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this type of benzylic/activated bromination, typically initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN).

This generalized workflow is illustrated in the diagram below.

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity and Synthetic Applications

The primary utility of this compound in drug discovery and organic synthesis stems from its role as an efficient alkylating agent. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, a process significantly accelerated by the adjacent sulfonyl group.

Core Reactivity: Nucleophilic Substitution

The compound readily reacts with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions, to introduce the C₆H₅SO₂CH₂- moiety. This reactivity is central to its function as a molecular building block.

Caption: Reaction mechanism for nucleophilic substitution.

Applications in Medicinal Chemistry

The phenyl sulfone group is a prevalent feature in many pharmaceutical compounds.[3] Its inclusion can enhance metabolic stability, improve bioavailability, and serve as a hydrogen bond acceptor, thereby modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. The introduction of fluorinated sulfones, for example, is a known strategy to improve drug efficacy.[4]

This compound provides a direct route to incorporate this valuable scaffold. It can be used to:

-

Synthesize Complex Heterocycles: Alkylation of nitrogen, oxygen, or sulfur-containing heterocycles is a common strategy for building drug-like molecules.

-

Create Molecular Linkers: The C₆H₅SO₂CH₂- group can act as a stable, non-hydrolyzable linker connecting different pharmacophores within a single molecule.

-

Develop Novel Pesticides: The halogenmethylsulfonyl moiety is a known component in active herbicides and fungicides, highlighting the broader applicability of this structural class in agrochemicals.[5]

Experimental Protocol: O-Alkylation of a Phenol

This protocol provides a representative example of a standard nucleophilic substitution reaction using this compound.

Objective: To synthesize 4-((phenylsulfonyl)methoxy)benzonitrile from 4-cyanophenol.

Materials:

-

This compound (1.0 eq)

-

4-Cyanophenol (1.0 eq)

-

Potassium carbonate (K₂CO₃, 1.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle

Procedure:

-

Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-cyanophenol and anhydrous acetonitrile.

-

Base Addition: Add potassium carbonate to the solution. Stir the suspension for 10-15 minutes at room temperature to form the potassium phenoxide salt in situ.

-

Reagent Addition: Add this compound to the reaction mixture.

-

Reaction: Attach a condenser and heat the mixture to reflux (approx. 82°C for acetonitrile). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Filter off the solid potassium salts and wash with a small amount of acetonitrile.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality: The use of a polar aprotic solvent like acetonitrile is ideal for Sₙ2 reactions. Potassium carbonate is a sufficiently strong base to deprotonate the phenol, creating the nucleophilic phenoxide, but is mild enough to avoid side reactions. Heating to reflux provides the necessary activation energy to drive the reaction to completion.

Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate care in a laboratory setting.

-

Hazard Classification: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses or goggles, nitrile gloves, and a lab coat. When handling the solid powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[1][6]

-

First Aid Measures:

-

Skin Contact: Wash the affected area immediately with soap and plenty of water.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if easy to do so. Continue rinsing and seek medical attention.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]

-

Ingestion: Rinse mouth with water. Do not induce vomiting and seek immediate medical attention.[6]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified under Storage Class 11 (Combustible Solids).[1]

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its well-defined reactivity, centered on nucleophilic substitution, provides a reliable method for incorporating the phenylsulfonylmethyl group into organic molecules. This capability is of significant interest to researchers in drug discovery and materials science, where the sulfone functional group is used to fine-tune molecular properties for enhanced performance and biological activity. Proper understanding of its synthesis, handling, and chemical behavior is essential for leveraging its full potential in advanced scientific research.

References

- 1. This compound 98 19169-90-5 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. BJOC - Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity [beilstein-journals.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of Bromomethyl Phenyl Sulfone in Organic Solvents

Introduction

Bromomethyl phenyl sulfone (C₇H₇BrO₂S) is a versatile bifunctional reagent of significant interest in medicinal chemistry and organic synthesis.[1] Its utility as a building block for introducing the phenylsulfonylmethyl moiety into various molecular scaffolds necessitates a thorough understanding of its fundamental physicochemical properties, paramount among which is its solubility in common organic solvents. The solubility profile of a compound governs its behavior in reaction media, purification processes such as crystallization, and formulation for biological screening.

This technical guide provides a comprehensive overview of the solubility of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of its solubility, present a predicted solubility profile across a range of organic solvents, and provide a detailed experimental protocol for its empirical determination. This guide is structured to provide not just data, but also the scientific rationale behind the observed and predicted behaviors, empowering researchers to make informed decisions in their experimental designs.

Theoretical Framework of Solubility

The dissolution of a solid solute, such as this compound, in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[2]

Several factors influence the solubility of a compound:

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[2][3]

-

Temperature: For most solid solutes, solubility increases with increasing temperature as the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent.[2][3]

-

Molecular Size and Shape: Larger molecules can be more difficult to solvate, potentially leading to lower solubility.[2][3]

To provide a more quantitative prediction of solubility, the concept of Hansen Solubility Parameters (HSPs) can be employed. HSPs are based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh). A substance is more likely to dissolve in a solvent if their HSPs are similar. The "distance" (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating a higher likelihood of solubility.[4][5][6]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₇H₇BrO₂S | [1] |

| Molecular Weight | 235.10 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 51-53 °C | |

| SMILES String | BrCS(=O)(=O)c1ccccc1 | |

| InChI Key | SKIMEKUYIQHJQV-UHFFFAOYSA-N |

Predicted Solubility Profile of this compound

In the absence of extensive published experimental data, a predicted solubility profile for this compound has been generated based on an analysis of its structure and the principles of "like dissolves like." The presence of the polar sulfonyl group and the phenyl ring, combined with the bromo- and methyl- groups, gives the molecule a moderate to high polarity.

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents. These predictions are based on the expected interactions between the solute and the solvent molecules and should be confirmed experimentally using the protocol provided in the subsequent section.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Insoluble | The high polarity of the sulfone group is incompatible with the nonpolar nature of hexane.[7] |

| Toluene | Nonpolar (aromatic) | Sparingly Soluble | The phenyl ring in toluene can interact favorably with the phenyl ring of the solute, but the overall polarity mismatch with the sulfonyl group will limit solubility.[8][9] |

| Dichloromethane (DCM) | Polar aprotic | Soluble | DCM's polarity is suitable for solvating the polar sulfonyl group, and it can also interact with the aromatic ring.[3][10][11] |

| Ethyl Acetate | Moderately Polar | Soluble | The ester group in ethyl acetate provides sufficient polarity to dissolve this compound.[2][12][13][14] |

| Acetone | Polar aprotic | Very Soluble | Acetone is a strong polar aprotic solvent that can effectively solvate the polar sulfonyl group.[15] |

| Ethanol | Polar protic | Soluble | The hydroxyl group of ethanol can interact with the sulfonyl group, and the ethyl chain provides some compatibility with the nonpolar parts of the molecule. |

| Methanol | Polar protic | Soluble | Similar to ethanol, methanol's polarity and hydrogen bonding capability will facilitate dissolution.[16][17] |

| Dimethylformamide (DMF) | Polar aprotic | Very Soluble | DMF is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including sulfones.[18][19][20][21][22] |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Very Soluble | DMSO is another highly polar aprotic solvent that is expected to be an excellent solvent for this compound. |

Experimental Determination of Solubility

The following protocol provides a standardized method for the quantitative determination of the solubility of this compound in an organic solvent at a given temperature. This method is based on the gravimetric analysis of a saturated solution.

Safety Precautions

-

This compound is an irritant to the eyes, skin, and respiratory system. Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used before commencing work.

Materials and Equipment

-

This compound (crystalline solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Glass pipettes and bulbs

-

Syringe filters (0.45 µm, compatible with the chosen solvent)

-

Pre-weighed glass vials for evaporation

-

Vacuum oven or desiccator

Experimental Workflow Diagram

Caption: Experimental workflow for the gravimetric determination of solubility.

Step-by-Step Protocol

-

Preparation of the Saturated Solution:

-

To a clean, dry scintillation vial, add an excess amount of crystalline this compound. The exact amount is not critical, but there must be undissolved solid present at equilibrium.

-

Using a calibrated pipette, add a precise volume (e.g., 5.00 mL) of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a period of 24 to 48 hours to ensure that equilibrium is reached and the solution is saturated.

-

-

Sampling:

-

After the equilibration period, turn off the stirrer and allow the undissolved solid to settle for at least one hour.

-

Carefully withdraw a known volume (e.g., 2.00 mL) of the clear supernatant using a glass pipette, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed, labeled glass vial. This step is crucial to remove any fine, suspended particles.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered aliquot to determine the mass of the solution.

-

Carefully evaporate the solvent from the vial. This can be achieved using a rotary evaporator, a stream of inert gas, or by placing the vial in a vacuum oven at a temperature below the melting point of the solute.

-

Once the solute is completely dry, place the vial in a desiccator to cool to room temperature and then weigh it again. Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the vial and solute minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the vial and solution minus the mass of the vial and dried solute.

-

The volume of the solvent can be calculated from its mass and density at the experimental temperature.

-

Solubility can be expressed in various units, such as g/100 mL of solvent, g/100 g of solvent, or mol/L.

-

Factors Influencing Experimental Accuracy

-

Temperature Control: Solubility is often highly dependent on temperature. Maintaining a constant and accurately measured temperature throughout the equilibration process is critical.

-

Equilibration Time: Insufficient time for equilibration will result in an undersaturated solution and an underestimation of solubility.

-

Purity of Solute and Solvent: Impurities can affect the solubility of the compound. Use high-purity reagents for accurate results.

-

Sampling Technique: It is imperative to avoid transferring any solid particles with the aliquot of the saturated solution. The filtration step is a key part of ensuring this.

-

Complete Removal of Solvent: Residual solvent in the final dried solute will lead to an overestimation of solubility. Drying to a constant weight is essential.

Conclusion

This technical guide has provided a comprehensive examination of the solubility of this compound in organic solvents. By understanding the theoretical principles that govern solubility and utilizing the provided predicted solubility profile, researchers can make more strategic choices for solvents in their synthetic and analytical endeavors. The detailed experimental protocol offers a robust method for obtaining precise quantitative solubility data, which is invaluable for process optimization, reaction design, and the development of new chemical entities. As with any predictive model, experimental verification is paramount, and the methodologies outlined herein provide a clear pathway for achieving this with a high degree of scientific rigor.

References

- 1. scbt.com [scbt.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Dichloromethane Solvent Properties [macro.lsu.edu]

- 4. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Toluene - Wikipedia [en.wikipedia.org]

- 10. Dichloromethane - Wikipedia [en.wikipedia.org]

- 11. acs.org [acs.org]

- 12. Ethyl Acetate | Fisher Scientific [fishersci.ca]

- 13. Ethyl Acetate Solvent Properties [macro.lsu.edu]

- 14. Ethyl acetate - Wikipedia [en.wikipedia.org]

- 15. Acetone - Wikipedia [en.wikipedia.org]

- 16. Metanol [sigmaaldrich.com]

- 17. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 19. chempoint.com [chempoint.com]

- 20. productcatalog.eastman.com [productcatalog.eastman.com]

- 21. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Bromomethyl Phenyl Sulfone

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic routes to bromomethyl phenyl a sulfone, a pivotal reagent in contemporary organic synthesis and medicinal chemistry. This document delineates the primary synthetic methodologies, starting from readily accessible materials, and offers a granular examination of reaction mechanisms, detailed experimental protocols, and critical safety considerations. The content is specifically tailored for researchers, chemists, and professionals engaged in drug discovery and development who require a robust and practical understanding of this essential chemical transformation.

Introduction: The Versatility and Importance of Bromomethyl Phenyl Sulfone

This compound stands as a versatile and highly valuable building block in the arsenal of synthetic organic chemists. Its utility is anchored in its bifunctional nature, featuring a phenylsulfonyl group that activates the adjacent methylene protons and a bromomethyl moiety that serves as a reactive electrophile. This dual reactivity makes it an indispensable reagent for a wide array of chemical transformations, including alkylations, olefination reactions, and the construction of complex molecular frameworks.

In the context of pharmaceutical sciences, this compound is a key intermediate in the synthesis of numerous biologically active compounds and heterocyclic scaffolds. Its application spans various therapeutic areas, underscoring the importance of efficient and reliable synthetic access to this compound. This guide aims to provide a thorough and actionable resource for the laboratory-scale preparation of this compound.

Key Synthetic Strategies

The synthesis of this compound is predominantly achieved through two principal pathways, each with its own set of advantages and considerations. These routes are the radical bromination of methyl phenyl sulfone and the nucleophilic substitution of dibromomethane with sodium benzenesulfinate.

Method 1: Radical Bromination of Methyl Phenyl Sulfone

This approach represents the most direct and frequently employed method for the preparation of this compound. The transformation hinges on a free-radical chain reaction, typically initiated by photochemical means or with a chemical radical initiator.

Mechanistic Insights: The reaction is initiated by the homolytic cleavage of a bromine source, generating bromine radicals. These highly reactive species abstract a hydrogen atom from the methyl group of methyl phenyl sulfone, leading to the formation of a resonance-stabilized radical intermediate. This intermediate then reacts with a bromine molecule to furnish the desired this compound and another bromine radical, which continues the chain reaction.

Visualizing the Radical Bromination Pathway:

Caption: A generalized workflow for the synthesis of this compound via radical bromination.

Detailed Experimental Protocol:

Materials:

-

Methyl phenyl sulfone

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium thiosulfate

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve methyl phenyl sulfone in anhydrous carbon tetrachloride.

-

Reagent Addition: Add N-Bromosuccinimide and a catalytic amount of AIBN to the stirring solution.

-

Reaction Execution: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate, followed by brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol to yield this compound as a white crystalline solid.

Quantitative Data Summary:

| Parameter | Typical Value |

| Yield | 85-95% |

| Melting Point | 88-89 °C[1] |

| Purity (by NMR) | >98% |

Method 2: Nucleophilic Substitution with Sodium Benzenesulfinate

An alternative and often safer synthetic route involves the reaction of sodium benzenesulfinate with dibromomethane. This method circumvents the use of free bromine and radical initiators, which can be advantageous in certain laboratory settings.

Mechanistic Insights: This reaction proceeds via a classic SN2 mechanism. The nucleophilic sulfur atom of the sodium benzenesulfinate anion attacks the electrophilic carbon of dibromomethane, displacing a bromide ion to form the target molecule.[2] The use of a phase-transfer catalyst can be beneficial in biphasic reaction systems to enhance the reaction rate.

Visualizing the Nucleophilic Substitution Pathway:

Caption: The SN2 mechanism for the reaction of sodium benzenesulfinate and dibromomethane.

Detailed Experimental Protocol:

Materials:

-

Sodium benzenesulfinate

-

Dibromomethane

-

A suitable solvent (e.g., Dimethylformamide - DMF)

-

Water

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve sodium benzenesulfinate in DMF.

-

Reagent Addition: Add dibromomethane to the solution and stir the mixture at room temperature.

-

Reaction Execution: Heat the reaction mixture gently if necessary and monitor its progress by TLC.

-

Work-up: After the reaction is complete, pour the mixture into water and extract the product with diethyl ether.

-

Isolation and Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous drying agent, and remove the solvent in vacuo. Recrystallize the crude product from an appropriate solvent system to obtain pure this compound.

Quantitative Data Summary:

| Parameter | Typical Value |

| Yield | 70-85% |

| Melting Point | 88-89 °C[1] |

| Purity (by NMR) | >97% |

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals, and strict adherence to safety protocols is paramount.

-

N-Bromosuccinimide (NBS): A corrosive and oxidizing solid.[3][4][5] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]

-

Dibromomethane: A toxic and potentially carcinogenic liquid.[7][8][9][10] All manipulations should be performed in a well-ventilated fume hood.[8]

-

Solvents: Organic solvents such as carbon tetrachloride and DMF are flammable and/or toxic. Use in a well-ventilated area away from ignition sources.

-

Radical Initiators: AIBN is a potentially explosive solid and should be handled with care according to established safety guidelines.

Conclusion

The synthesis of this compound can be reliably achieved through the two primary methods detailed in this guide. The radical bromination of methyl phenyl sulfone generally offers higher yields and is a more atom-economical process. However, the nucleophilic substitution route provides a safer alternative by avoiding the use of hazardous reagents like elemental bromine and radical initiators. The choice of synthetic strategy will ultimately depend on the specific requirements of the laboratory, including scale, available resources, and safety infrastructure. This guide provides the necessary technical details and safety information to enable researchers to confidently and successfully prepare this important synthetic intermediate.

References

- 1. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. lobachemie.com [lobachemie.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. ICSC 0354 - DIBROMOMETHANE [chemicalsafety.ilo.org]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. tcichemicals.com [tcichemicals.com]

The Architectural Blueprint of a Molecule: An In-depth Technical Guide to the Crystal Structure of Bromomethyl Phenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Crystalline Architecture

In the realm of drug discovery and materials science, understanding the three-dimensional arrangement of atoms within a molecule is paramount. The crystal structure of a compound dictates many of its physical and chemical properties, including solubility, melting point, stability, and bioavailability. For a molecule like bromomethyl phenyl sulfone, which serves as a key building block in the synthesis of more complex pharmacologically active compounds, a detailed knowledge of its solid-state conformation is invaluable. This guide will delve into the multifaceted process of determining and understanding the crystal structure of this compound, providing both the "how" and the "why" behind the experimental choices.

Physicochemical Properties of this compound

A thorough understanding of a compound's basic properties is the foundation for successful crystallization and structural analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO₂S | [1] |

| Molecular Weight | 235.10 g/mol | [1] |

| CAS Number | 19169-90-5 | [1] |

| Melting Point | 51-53 °C (lit.) | |

| Appearance | White crystalline solid | |

| Linear Formula | C₆H₅SO₂CH₂Br |

These properties suggest that this compound is a stable, solid compound at room temperature, making it amenable to single-crystal X-ray diffraction studies.

The Heart of the Matter: X-ray Crystallography Workflow

The determination of a crystal structure is a systematic process that begins with the synthesis and purification of the material and culminates in the refinement of a detailed atomic model.

Caption: A generalized workflow for single-crystal X-ray crystallography.

Synthesis and Purification: The Prerequisite for Quality Crystals

The journey to a high-resolution crystal structure begins with the synthesis of the target compound. While various synthetic routes to sulfones exist, a common method involves the oxidation of the corresponding sulfide. For instance, the oxidation of bromomethyl phenyl sulfide, which can be prepared from thiophenol, would yield the desired sulfone.

Exemplary Protocol for Sulfide Oxidation:

-

Dissolution: Dissolve the starting sulfide in a suitable solvent like chloroform or methanol.

-

Oxidation: Add an oxidizing agent, such as hydrogen peroxide or Oxone, dropwise at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.[2][3]

-

Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Work-up: After the reaction is complete, quench any remaining oxidant and extract the product into an organic solvent.

-

Purification: The crude product must be purified to remove any unreacted starting material or byproducts. Recrystallization is a highly effective method for obtaining pure crystalline material suitable for single-crystal growth.

Expert Insight: The choice of oxidizing agent and reaction conditions is critical. Over-oxidation can lead to unwanted byproducts, while incomplete oxidation will contaminate the final product. Careful control of stoichiometry and temperature is essential for a clean reaction.

The Art of Crystal Growth

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step.

Methodology for Crystallization:

-

Solvent Screening: The selection of an appropriate solvent or solvent system is crucial. A good solvent will dissolve the compound when hot but have limited solubility at lower temperatures. For this compound, solvents like ethanol, isopropanol, or hexane could be suitable candidates.[2][3]

-

Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered container. As the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of crystals.

-

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below. The gradual decrease in solubility promotes the growth of well-ordered crystals.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the volatile solvent slowly diffuses into the anti-solvent, inducing crystallization.

Trustworthiness in Protocol: The key to successful crystallization is patience and meticulous control over the rate of saturation. Rapid changes in temperature or solvent concentration will likely lead to the formation of polycrystalline powder rather than single crystals.

Unveiling the Structure: X-ray Diffraction and Analysis

Once a suitable crystal is obtained, it is subjected to X-ray analysis.

-

Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[4]

-

Structure Solution: The intensities and positions of the diffracted X-ray spots are used to determine the unit cell parameters and the space group of the crystal. The initial phasing of the diffraction data, often achieved through direct methods or Patterson functions, provides a preliminary electron density map.

-

Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data. This iterative process adjusts the atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.[5]

The Molecular Architecture: Predicted Structure and Intermolecular Interactions

Based on the known structures of similar sulfone-containing molecules, we can predict the key structural features and intermolecular interactions that are likely to be present in the crystal lattice of this compound.[6][7]

Caption: Predicted intermolecular interactions in the crystal packing of this compound.

Intramolecular Geometry

The sulfone group will adopt a tetrahedral geometry around the sulfur atom, with the S=O bond distances expected to be in the range of 1.40 to 1.46 Å and the C-S bond lengths around 1.74 to 1.79 Å.[6] The O-S-O bond angle is typically larger than the C-S-C bond angle, generally falling between 116° and 121°.[6]

Intermolecular Forces: The Glue of the Crystal

The packing of molecules in the crystal lattice is governed by a delicate balance of non-covalent interactions.

-

C-H···O Hydrogen Bonds: The hydrogen atoms of the phenyl ring and the bromomethyl group can act as weak hydrogen bond donors to the electronegative oxygen atoms of the sulfone group in neighboring molecules. These interactions are a common feature in the crystal structures of sulfones and play a significant role in their solid-state packing.[4][6]

-

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align in either a face-to-face or offset manner. These interactions are a primary driving force for the packing of many aromatic compounds.[8][9]

-

Halogen Bonding: The bromine atom, with its electropositive σ-hole, can participate in halogen bonding with electron-rich atoms, such as the oxygen atoms of the sulfone group.

-

Dipole-Dipole Interactions: The polar sulfone group creates a significant molecular dipole, leading to dipole-dipole interactions that contribute to the overall lattice energy.

Authoritative Grounding: The study of intermolecular interactions in sulfonamides has shown that strong intermolecular hydrogen bonds and π-π interactions are the main drivers for crystal packing.[8][9] Similar principles are expected to apply to this compound.

Conclusion: From Structure to Function

A detailed understanding of the crystal structure of this compound provides invaluable insights for chemists. It allows for a rationalization of its physical properties and can inform its use in synthesis. The knowledge of its solid-state conformation and intermolecular interactions can be leveraged in the design of co-crystals and in understanding its reactivity in the solid state. This guide provides a robust framework for researchers to approach the crystallographic analysis of this and other important organic molecules, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

- 1. scbt.com [scbt.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. erythro-{1-Bromo-1-[(1-phenylethyl)sulfonyl]ethyl}benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Reactions of Bromomethyl Phenyl Sulfone

Introduction: The Strategic Importance of Bromomethyl Phenyl Sulfone

In the landscape of modern synthetic and medicinal chemistry, the phenyl sulfone moiety is a cornerstone functional group, integral to the structure of numerous pharmaceuticals and advanced materials.[1][2] Its strong electron-withdrawing nature, metabolic stability, and ability to engage in hydrogen bonding have made it a privileged scaffold in drug design.[3] this compound (PhSO₂CH₂Br) emerges as a highly versatile and reactive building block, providing a direct and efficient route to introduce the valuable phenylsulfonylmethyl group into a diverse range of molecular architectures.

The reactivity of this compound is dominated by the interplay between the potent electron-withdrawing sulfonyl group and the adjacent bromomethyl unit. The sulfonyl group significantly acidifies the α-protons and activates the carbon-bromine bond towards nucleophilic attack, making it an exceptionally useful electrophile. This guide provides an in-depth exploration of the key reactions of this compound, offering mechanistic insights, practical protocols, and context for its application in research and development, particularly within the pharmaceutical industry.

Physicochemical Properties of this compound

A foundational understanding begins with the compound's basic properties, summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 19169-90-5 | [4] |

| Molecular Formula | C₇H₇BrO₂S | [4] |

| Molecular Weight | 235.10 g/mol | [4] |

| Melting Point | 51-53 °C | [4] |

| Appearance | White to off-white solid | N/A |

Section 1: Synthesis of this compound

The primary synthetic route to this compound involves the radical bromination of methyl phenyl sulfone. Methyl phenyl sulfone is readily prepared via the oxidation of methyl phenyl sulfide or the reaction of sodium benzenesulfinate with a methylating agent like dimethyl sulfate.[5] The subsequent bromination at the α-position is typically achieved using N-bromosuccinimide (NBS) under photochemical or radical initiation conditions.

Caption: General synthetic workflow for this compound.

The selection of a non-polar solvent like carbon tetrachloride is critical to facilitate the radical chain mechanism while minimizing competing ionic side reactions. Careful control of the stoichiometry of NBS is necessary to prevent over-bromination to dithis compound.

Section 2: Nucleophilic Substitution Reactions

The most fundamental and widely exploited reaction of this compound is its behavior as an electrophile in nucleophilic substitution (Sₙ2) reactions.[6] The powerful inductive effect of the PhSO₂ group polarizes the C-Br bond, rendering the α-carbon highly susceptible to attack by a wide range of nucleophiles. This reactivity provides a robust method for forging new carbon-heteroatom and carbon-carbon bonds.

Caption: Concerted Sₙ2 displacement on this compound.

Key Nucleophile Classes:

-

S-Nucleophiles: Thiolates are excellent nucleophiles for this transformation. For instance, the reaction with potassium thiophenoxide in dimethylformamide (DMF) efficiently yields phenylthiomethyl phenyl sulfone.

-

O-Nucleophiles: Alkoxides and phenoxides react readily to form the corresponding ethers. These reactions are typically run in polar aprotic solvents to enhance the nucleophilicity of the oxygen species.

-

N-Nucleophiles: Amines, amides, and azides can be alkylated to introduce the phenylsulfonylmethyl group, a key step in the synthesis of various biologically active nitrogen-containing heterocycles.[1]

-

C-Nucleophiles: Carbanions, such as those derived from malonic esters or β-ketoesters, can be used to form new C-C bonds, enabling chain extension and the construction of more complex carbon skeletons.

Field-Proven Protocol: Synthesis of Phenylthiomethyl Phenyl Sulfone

This protocol details a representative Sₙ2 reaction, demonstrating a reliable method for C-S bond formation.

Objective: To synthesize phenylthiomethyl phenyl sulfone via nucleophilic substitution.

Materials:

-

This compound (1.0 eq)

-

Potassium thiophenoxide (1.1 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with potassium thiophenoxide and anhydrous DMF.

-

The resulting suspension is stirred under a nitrogen atmosphere at room temperature.

-

A solution of this compound in a minimal amount of anhydrous DMF is added dropwise to the suspension over 15 minutes.

-

The reaction mixture is stirred at room temperature for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water and extracted three times with diethyl ether.

-

The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from ethanol to yield pure phenylthiomethyl phenyl sulfone.

Section 3: The Ramberg-Bäcklund Reaction

The Ramberg-Bäcklund reaction is a powerful method for the synthesis of alkenes from α-halo sulfones.[3] this compound, when part of a larger sulfone structure with an additional α'-hydrogen, is a suitable precursor for this transformation. The reaction proceeds via a base-induced intramolecular cyclization to a transient thiirane dioxide intermediate, which then spontaneously extrudes sulfur dioxide to form the alkene.

The overall transformation effectively converts two carbon-sulfur bonds into a carbon-carbon double bond, providing excellent regiochemical control.

Caption: Key steps of the Ramberg-Bäcklund Reaction.

Modern variations, such as the Meyers modification, allow for a one-pot procedure directly from a sulfone with two α-hydrogens, where in-situ halogenation is followed by the rearrangement. This avoids the separate synthesis of the potentially unstable α-halo sulfone.

Section 4: Base-Induced Disproportionation

An intriguing and less common reaction of this compound is its disproportionation in the presence of a strong base like potassium hydroxide (KOH) in a solvent such as DMSO.[7][8][9] This reaction yields both the reduced product, methyl phenyl sulfone, and the oxidized (or further brominated) product, dithis compound.

The proposed mechanism involves the formation of a carbanion from this compound, which then acts as a nucleophile.[7] This carbanion can attack the bromine atom of another molecule of this compound in a "bromophilic" attack. This generates a new carbanion (phenylsulfonylmethyl anion, which is protonated to give methyl phenyl sulfone) and dithis compound.

This reaction highlights the dual nature of the α-sulfonyl carbanion, which can act as a nucleophile, and the susceptibility of the bromine atom to nucleophilic attack under specific conditions. For researchers, understanding this potential side reaction is crucial when designing base-mediated reactions, as it can compete with desired pathways like alkylation or elimination.

Section 5: Applications in Drug Discovery and Development

While this compound is not typically found as a final drug substance, its utility lies in its role as a strategic intermediate. The reactions described above are instrumental in building more complex molecular scaffolds that are central to medicinal chemistry.

-

Synthesis of Vinyl Sulfones: A key application is the synthesis of vinyl sulfones.[10][11] These are accomplished via a two-step sequence starting with the alkylation of a nucleophile (e.g., an aldehyde-derived carbanion) with this compound, followed by an elimination reaction. Vinyl sulfones are potent Michael acceptors and have been incorporated into numerous drug candidates as covalent inhibitors, targeting cysteine residues in enzymes.[12]

-

Access to Diverse Sulfone Derivatives: The ease of Sₙ2 reactions allows for the rapid generation of libraries of diverse phenyl sulfone derivatives.[1][13] By varying the nucleophile, chemists can systematically modify peripheral structures to optimize properties like solubility, potency, and selectivity in structure-activity relationship (SAR) studies.

-

Building Blocks for Heterocycles: The phenylsulfonylmethyl group can be incorporated into precursors for various heterocyclic systems, which form the core of a vast number of pharmaceuticals.[2][3]

The phenyl sulfone group, once installed, imparts desirable pharmacokinetic properties, including metabolic stability and improved polarity, making this compound a valuable tool in the drug developer's arsenal.[14]

Conclusion

This compound is a powerful and versatile reagent characterized by a highly activated electrophilic center. Its participation in robust nucleophilic substitution reactions, the classic Ramberg-Bäcklund rearrangement, and unique disproportionation pathways provides chemists with a reliable toolkit for molecular construction. For researchers in drug development, this reagent offers a strategic entry point for incorporating the privileged phenyl sulfone scaffold, enabling the synthesis of novel and diverse compounds for biological screening. A thorough understanding of its core reactivity is essential for leveraging its full synthetic potential while mitigating undesired side reactions.

References

- 1. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iomcworld.com [iomcworld.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

- 9. pubs.acs.org [pubs.acs.org]

- 10. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]

- 11. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Bromomethyl Phenyl Sulfone: From Discovery to Modern Synthetic Applications

Abstract

Bromomethyl phenyl sulfone (C₆H₅SO₂CH₂Br) is a crystalline solid that has carved a niche for itself as a versatile and powerful reagent in the field of organic synthesis. Characterized by a phenylsulfonyl group and a bromine atom attached to the same methylene bridge, its unique electronic properties render it an effective electrophile for introducing the phenylsulfonylmethyl moiety into a wide array of molecular architectures. This guide provides a comprehensive overview of the historical context of its discovery, details its synthesis and physicochemical properties, explores its reactivity and reaction mechanisms, and highlights its applications in modern drug discovery and development.

Discovery and Historical Context

The chemistry of sulfones gained significant traction in the mid-20th century as chemists began to appreciate the profound influence of the sulfonyl group on the reactivity of adjacent carbon atoms.[1][2] The strong electron-withdrawing nature of the sulfonyl moiety (-SO₂) activates α-protons and renders the α-carbon susceptible to nucleophilic attack, making α-halosulfones particularly interesting synthetic intermediates.

While a singular "discovery" paper for this compound is not readily identifiable, its use and the study of its reactivity profile are well-documented in the broader exploration of nucleophilic displacements on carbons alpha to sulfonyl groups. Foundational work by researchers like Frederick G. Bordwell and his collaborators in the 1960s systematically investigated the reactivity of such compounds. A key paper published in 1968 by Bordwell and Jarvis in The Journal of Organic Chemistry, titled "Nucleophilic displacements alpha to sulfonyl groupings," delved into the kinetics and mechanisms of reactions involving compounds of this class, providing the scientific community with a solid mechanistic framework for their application.[3][4] This period marked the transition of α-halosulfones from chemical curiosities to valuable tools for synthetic chemists.

Synthesis and Physicochemical Properties

The preparation of this compound can be achieved through several reliable synthetic routes. A common and efficient laboratory-scale method involves the radical bromination of methyl phenyl sulfone.

Experimental Protocol: Synthesis via Bromination of Methyl Phenyl Sulfone

This protocol describes a representative synthesis of this compound from methyl phenyl sulfone.

Materials:

-

Methyl phenyl sulfone (1 equiv.)

-

N-Bromosuccinimide (NBS) (1.1 equiv.)

-

Benzoyl peroxide (BPO) (0.02 equiv., catalyst)

-

Carbon tetrachloride (CCl₄) (solvent)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl phenyl sulfone and carbon tetrachloride.

-

Initiation: Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approx. 77°C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS. The disappearance of the methyl phenyl sulfone starting material indicates completion.

-

Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with a saturated aqueous solution of sodium bisulfite to remove any remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Recrystallization: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a white to off-white crystalline solid.

Caption: Synthetic pathway for this compound.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 19169-90-5 | [5] |

| Molecular Formula | C₇H₇BrO₂S | [5] |

| Molecular Weight | 235.10 g/mol | [5] |

| Melting Point | 51-53 °C | [4][5] |

| Appearance | White to off-white crystalline solid | |

| SMILES | BrCS(=O)(=O)c1ccccc1 | [4][5] |

| InChI Key | SKIMEKUYIQHJQV-UHFFFAOYSA-N | [4][5] |

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the powerful electron-withdrawing capabilities of both the phenylsulfonyl group and the bromine atom. This electronic arrangement polarizes the C-Br bond and acidifies the methylene protons, leading to two primary modes of reactivity.

Electrophilicity and Nucleophilic Substitution

The carbon atom of the bromomethyl group is highly electrophilic and readily undergoes Sₙ2-type reactions with a wide range of nucleophiles. The bromide ion serves as an excellent leaving group, facilitating the formation of a new carbon-nucleophile bond.

Mechanism: A nucleophile (Nu⁻) attacks the methylene carbon, leading to a transition state where the Nu-C bond is forming and the C-Br bond is breaking. This concerted process results in the displacement of the bromide ion and the formation of the substituted product. This reaction is a cornerstone of its utility, allowing for the covalent attachment of the phenylsulfonylmethyl group to other molecules.

Caption: General Sₙ2 mechanism with this compound.

Base-Induced Disproportionation

In the presence of a strong, non-nucleophilic base such as potassium hydroxide (KOH) or potassium tert-butoxide in DMSO, this compound undergoes a fascinating disproportionation reaction. This process yields both a reduced product, methyl phenyl sulfone, and an oxidized (or further halogenated) product, dithis compound. This reactivity highlights the acidity of the methylene protons and the stability of the resulting α-sulfonyl carbanion.

Applications in Drug Development and Organic Synthesis

The unique reactivity of this compound makes it a valuable tool for synthetic chemists, particularly in the construction of complex molecules and pharmaceutical intermediates.

-

Alkylation Agent: Its primary role is as a robust alkylating agent to introduce the CH₂SO₂Ph group. This moiety is found in various biologically active compounds and can serve as a versatile synthetic handle for further transformations.[6][7]

-

Precursor to Other Reagents: It is a key starting material for the synthesis of other important fluorinated and functionalized sulfones. For example, it can be converted into fluoromethyl phenyl sulfone or difluoromethyl phenyl sulfone, which are valuable reagents for the synthesis of fluoroalkenes and other organofluorine compounds.[8][9][10]

-

Vinyl Sulfone Synthesis: this compound can be used as a precursor in the synthesis of vinyl sulfones.[6] Vinyl sulfones are important Michael acceptors and have been incorporated into numerous drug candidates as they can act as covalent inhibitors by targeting cysteine residues in proteins.[6]

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate care in a laboratory setting.

-

Hazards: It is classified as a skin, eye, and respiratory irritant.[4][5]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times. When handling the solid powder, a dust mask or respirator is recommended to avoid inhalation.[4][5]

-

Storage: It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. It is classified as a combustible solid.[4]

Conclusion

This compound represents a classic example of how fundamental studies into reaction mechanisms can lead to the development of highly practical and versatile chemical reagents. From its conceptual origins in the physical organic chemistry studies of the 1960s, it has become a reliable building block for introducing the phenylsulfonylmethyl group, a key structural motif in modern organic and medicinal chemistry. Its predictable reactivity, straightforward synthesis, and utility as a precursor to other valuable reagents ensure its continued relevance in research and development laboratories.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound 98 19169-90-5 [sigmaaldrich.com]

- 5. 溴甲基苯基砜 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel and efficient synthesis of fluoromethyl phenyl sulphone and its use as a fluoromethyl Wittig equivalent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. sioc.cas.cn [sioc.cas.cn]

An In-depth Technical Guide to the Synthesis of ((Bromomethyl)sulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

((Bromomethyl)sulfonyl)benzene, also known as bromomethyl phenyl sulfone, is a highly versatile bifunctional reagent in organic synthesis.[1][2][3][4] Its structure, featuring both a reactive bromomethyl group and an electron-withdrawing phenylsulfonyl moiety, makes it a valuable building block for the introduction of the methylsulfonylphenyl group into a wide range of organic molecules. This has led to its extensive use in medicinal chemistry and materials science. For instance, it serves as a key intermediate in the synthesis of various pharmaceuticals, including sulfonamides, and is also employed in the development of novel polymers.[1] The compound is a white to off-white solid with a melting point of 51-53 °C.[1][4] This guide provides a comprehensive overview of the primary synthesis routes for ((bromomethyl)sulfonyl)benzene, with a focus on the underlying mechanisms, experimental protocols, and comparative analysis of different approaches.

Core Synthesis Routes

The synthesis of ((bromomethyl)sulfonyl)benzene can be approached through several pathways. The most common and direct method involves the free radical bromination of methyl phenyl sulfone. An alternative, multi-step approach begins with the oxidation of a thioether precursor.

Route 1: Free Radical Bromination of Methyl Phenyl Sulfone

This is the most direct and widely employed method for the synthesis of ((bromomethyl)sulfonyl)benzene. It relies on the selective bromination of the methyl group of methyl phenyl sulfone using a free radical mechanism.

Mechanism

The reaction proceeds via a classic free radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[5][6][7][8]

-